Home > Products > Screening Compounds P122009 > 8,14beta-Dihydrooripavine
8,14beta-Dihydrooripavine - 873087-79-7

8,14beta-Dihydrooripavine

Catalog Number: EVT-12843248
CAS Number: 873087-79-7
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8,14beta-Dihydrooripavine is a chemical compound classified under the category of opiate derivatives. It is structurally related to oripavine, which is a natural alkaloid derived from the opium poppy. The compound has garnered interest due to its potential pharmacological properties, particularly in the context of pain management and opioid research. Its molecular formula is C18H21NO3C_{18}H_{21}NO_{3} and it has been assigned the Chemical Abstracts Service registry number 58202450 .

Source and Classification

8,14beta-Dihydrooripavine is sourced primarily from synthetic pathways involving opiate alkaloids. It falls under the classification of phenanthrene alkaloids, a group known for their complex ring structures and pharmacological activities. The compound is part of a broader category of narcotic analgesics, which are substances that relieve pain by acting on the nervous system .

Synthesis Analysis

Methods

The synthesis of 8,14beta-Dihydrooripavine typically involves multi-step organic reactions. One common method includes:

  1. Starting Material: The synthesis often begins with morphinan derivatives, which serve as precursors.
  2. Reduction Reactions: Key steps may include selective hydrogenation or reduction processes to modify the ring structures and introduce hydroxyl groups.
  3. Functional Group Modifications: Additional reactions can introduce or modify functional groups to achieve the desired pharmacological properties.

Technical Details

  • Catalysts: Common catalysts used in the synthesis include palladium on carbon for hydrogenation steps.
  • Conditions: Reactions are usually conducted under controlled temperatures and pressures to optimize yield and selectivity.
  • Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate 8,14beta-Dihydrooripavine from byproducts.
Molecular Structure Analysis

Structure

The molecular structure of 8,14beta-Dihydrooripavine features a complex arrangement of rings characteristic of phenanthrene alkaloids. It contains three fused rings with various substituents that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 301.36 g/mol
  • Structural Representation: The compound's structure can be visualized using molecular modeling software, which illustrates its stereochemistry and functional groups.
Chemical Reactions Analysis

Reactions

8,14beta-Dihydrooripavine can participate in various chemical reactions typical for opiate derivatives:

  1. Alkylation Reactions: These can modify the nitrogen atom within the structure, potentially altering its pharmacological properties.
  2. Oxidation-Reduction Reactions: The compound can undergo oxidation to form more reactive intermediates that may enhance its analgesic effects.

Technical Details

  • Reactivity: The presence of hydroxyl groups makes the compound susceptible to esterification, which can be exploited in drug formulation.
  • Stability: The stability of 8,14beta-Dihydrooripavine under different pH conditions should be evaluated for pharmaceutical applications.
Mechanism of Action

The mechanism of action for 8,14beta-Dihydrooripavine primarily involves interaction with opioid receptors in the central nervous system.

Process

  1. Opioid Receptor Binding: The compound binds to mu-opioid receptors, leading to inhibition of pain pathways.
  2. Signal Transduction: This binding initiates a cascade of intracellular events that reduce neuronal excitability and neurotransmitter release.
  3. Physiological Effects: As a result, users may experience analgesia, sedation, and euphoria.

Data

Research indicates that compounds similar to 8,14beta-Dihydrooripavine exhibit significant affinity for opioid receptors, contributing to their effectiveness as analgesics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying stability across different pH levels; optimal pH for storage should be determined through empirical studies.

Relevant data on these properties can be found in chemical databases such as PubChem .

Applications

8,14beta-Dihydrooripavine has several scientific uses:

  • Pharmaceutical Research: Investigated for its potential as an analgesic alternative with reduced side effects compared to traditional opioids.
  • Drug Development: Used as a lead compound in the development of new pain management therapies aimed at mitigating opioid addiction risks.
  • Biochemical Studies: Serves as a tool in studying opioid receptor mechanisms and developing targeted therapies for pain relief.

The ongoing research into 8,14beta-Dihydrooripavine highlights its significance within pharmacology and medicinal chemistry fields.

Properties

CAS Number

873087-79-7

Product Name

8,14beta-Dihydrooripavine

IUPAC Name

(4R,4aR,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3,5-6,11-12,17,20H,4,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1

InChI Key

PYHUTVLBVLHMJQ-CMKMFDCUSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=CC4)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=CC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.